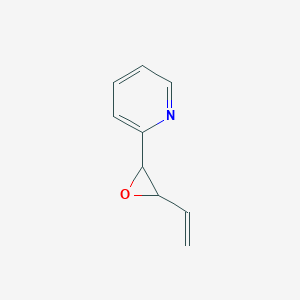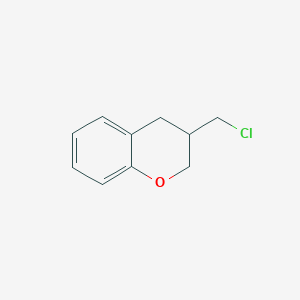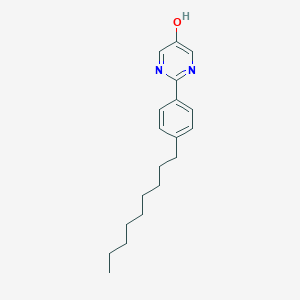
2-(4-Nonylphenyl)pyrimidin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nonylphenyl)pyrimidin-5-OL, also known as NP-5, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of 2-(4-Nonylphenyl)pyrimidin-5-OL is complex and involves multiple pathways. 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability. These effects are thought to be mediated by the interaction of 2-(4-Nonylphenyl)pyrimidin-5-OL with specific binding sites on these proteins.
Biochemische Und Physiologische Effekte
2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA-A receptors and ion channels, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-Nonylphenyl)pyrimidin-5-OL in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, the well-established synthesis method for 2-(4-Nonylphenyl)pyrimidin-5-OL makes it readily available for use in experiments. However, one of the limitations of using 2-(4-Nonylphenyl)pyrimidin-5-OL is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Nonylphenyl)pyrimidin-5-OL. One area of interest is the development of more selective compounds that target specific binding sites on GABA-A receptors. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-Nonylphenyl)pyrimidin-5-OL and its effects on other neurotransmitter systems. Finally, the potential therapeutic applications of 2-(4-Nonylphenyl)pyrimidin-5-OL in the treatment of neurological disorders should be explored further.
Synthesemethoden
The synthesis of 2-(4-Nonylphenyl)pyrimidin-5-OL involves the reaction of 4-nonylphenol with cyanoacetic acid and ammonium acetate. The reaction is carried out in the presence of a catalyst and the resulting product is purified by recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
2-(4-Nonylphenyl)pyrimidin-5-OL has been studied extensively for its potential use in scientific research. One of the most promising applications of 2-(4-Nonylphenyl)pyrimidin-5-OL is in the field of neuroscience. 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have a high affinity for the GABA-A receptor, which is a key target for many drugs used to treat neurological disorders such as anxiety and epilepsy. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability.
Eigenschaften
CAS-Nummer |
119259-53-9 |
|---|---|
Produktname |
2-(4-Nonylphenyl)pyrimidin-5-OL |
Molekularformel |
C19H26N2O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(4-nonylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-20-14-18(22)15-21-19/h10-15,22H,2-9H2,1H3 |
InChI-Schlüssel |
ABXHJYYXMRWRSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyme |
5-Hydroxy-2-(4-nonylphenyl)-pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



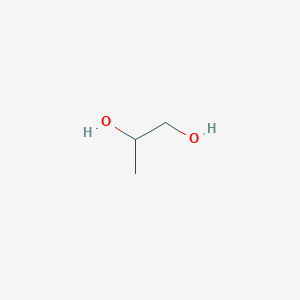
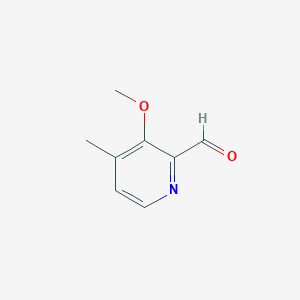
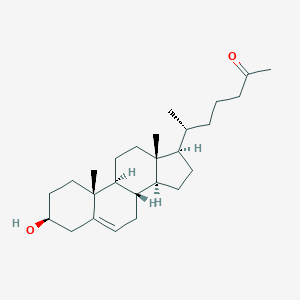
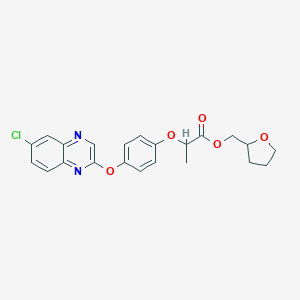
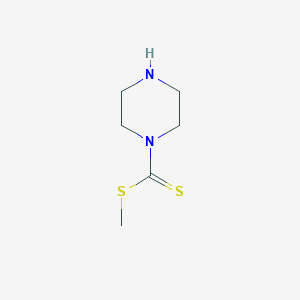
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
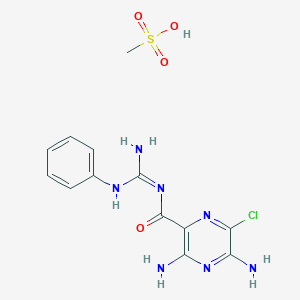
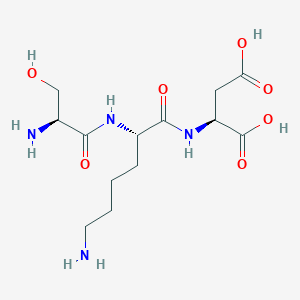
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
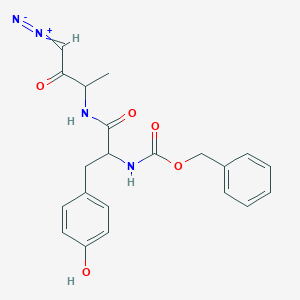
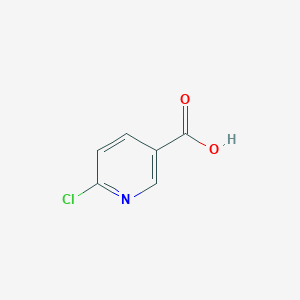
![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)
